![molecular formula C5H4N4O B7950330 CID 55287076](/img/structure/B7950330.png)
CID 55287076
Overview
Description
CID 55287076 is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
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Mechanism of Action
CID 55287076, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are the prostaglandin synthetase receptors COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This inhibition results in a decrease in the formation of prostaglandin precursors, leading to reduced inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound reduces the conversion of arachidonic acid to prostaglandins, thereby decreasing the inflammatory response .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . It is rapidly absorbed and distributed in the body . It is metabolized in the liver via the CYP2C9 enzyme to metabolites . The drug and its metabolites are excreted in urine and feces . These ADME properties impact the bioavailability of this compound, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action involve a reduction in inflammation, pain, and fever . At the molecular level, this is achieved by inhibiting the synthesis of prostaglandins . At the cellular level, this results in a decrease in the inflammatory response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the drug . Furthermore, individual factors such as genetic variations, health status, and lifestyle can also influence how an individual responds to this compound .
properties
IUPAC Name |
1H-imidazo[2,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)8-3-7-5/h1-3H,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFPURRPZZSJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=O)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=N1)C(=O)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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